molecular formula C28H20Cl2N4O8 B2679463 5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide CAS No. 392246-55-8

5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide

Cat. No.: B2679463
CAS No.: 392246-55-8
M. Wt: 611.39
InChI Key: UHFYNNGDXCQIGO-UHFFFAOYSA-N
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Description

5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes multiple nitro and chloro groups attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route involves the nitration of a biphenyl precursor, followed by chlorination to introduce the chloro groups. The final step involves the formation of the amide bond through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chloro-4-nitrophenyl)-2-(methylthio)benzamide
  • 4-chloro-5-nitropyridin-2-ol
  • 5-chloro-4-nitropyrazoles

Uniqueness

5-chloro-N-[4’-(5-chloro-2-nitrobenzamido)-3,3’-dimethoxy-[1,1’-biphenyl]-4-yl]-2-nitrobenzamide is unique due to its specific combination of nitro and chloro groups attached to a biphenyl backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-N-[4-[4-[(5-chloro-2-nitrobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl2N4O8/c1-41-25-11-15(3-7-21(25)31-27(35)19-13-17(29)5-9-23(19)33(37)38)16-4-8-22(26(12-16)42-2)32-28(36)20-14-18(30)6-10-24(20)34(39)40/h3-14H,1-2H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFYNNGDXCQIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl2N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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